molecular formula C5H10N2O B111377 2-amino-N-cyclopropylacetamide CAS No. 120436-02-4

2-amino-N-cyclopropylacetamide

Cat. No. B111377
M. Wt: 114.15 g/mol
InChI Key: CAYSWNDCZRTXGL-UHFFFAOYSA-N
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Description

“2-amino-N-cyclopropylacetamide” is a chemical compound with the CAS Number: 120436-02-4 . It has a molecular weight of 114.15 .


Molecular Structure Analysis

The molecular structure of “2-amino-N-cyclopropylacetamide” can be represented by the InChI code: 1S/C5H10N2O/c6-3-5(8)7-4-1-2-4/h4H,1-3,6H2,(H,7,8) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.


Physical And Chemical Properties Analysis

“2-amino-N-cyclopropylacetamide” has a molecular weight of 114.15 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Conformationally Constrained Analog of Glutamic Acid

2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a compound related to 2-amino-N-cyclopropylacetamide, has been designed as a conformationally constrained analog of glutamic acid. This compound acts as a potent agonist for group 2 metabotropic glutamate receptors (mGluRs) and is notable for its oral activity in animal models of anxiety and limbic seizures, indicating its potential for studying the effects of mGluRs in vivo (Monn et al., 1997).

2. Pharmacological Characterization and Molecular Modeling

Continued research in this area led to the development of novel heterobicyclic amino acids structurally related to 2-amino-N-cyclopropylacetamide. These compounds demonstrated high potency and specificity at group II mGlu receptors, contributing valuable insights for exploring the functions of these receptors both in vitro and in vivo (Monn et al., 1999).

3. Regulation of Cytochrome P-450

Research has shown that compounds similar to 2-amino-N-cyclopropylacetamide, like 2-Allylisopropylacetamide, can induce cytochrome P-450(b + e) messenger RNAs in rat liver. This illustrates the compound's potential in influencing the expression of certain enzymes vital for drug metabolism and detoxification processes (Dwarki et al., 1987).

4. Cyclopropane-Based Conformational Restriction

Studies focusing on cyclopropane-based conformational restriction, related to the structure of 2-amino-N-cyclopropylacetamide, have been significant in understanding the bioactive conformations of histamine H3 receptor antagonists. This research is crucial for the design of more effective drugs targeting these receptors (Watanabe et al., 2010).

5. Versatile Dicarbon-Substituted Chiral Cyclopropane Units

The development of chiral cyclopropane units as analogs of histamine demonstrates the utility of this structure in synthesizing compounds with improved activity and in investigating bioactive conformations. This research has implications for the design of new pharmacological agents (Kazuta et al., 2002).

Safety And Hazards

The safety information for “2-amino-N-cyclopropylacetamide” includes several hazard statements: H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-3-5(8)7-4-1-2-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYSWNDCZRTXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407155
Record name 2-amino-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-cyclopropylacetamide

CAS RN

120436-02-4
Record name 2-amino-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SH Kim, JA Johnson, J Jiang, B Parkhurst… - Bioorganic & Medicinal …, 2019 - Elsevier
A low level of high density lipoprotein (HDL) is an independent risk factor for cardiovascular disease. HDL reduces inflammation and plays a central role in reverse cholesterol transport, …
Number of citations: 2 www.sciencedirect.com

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